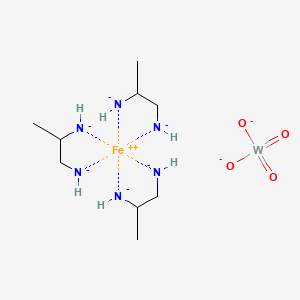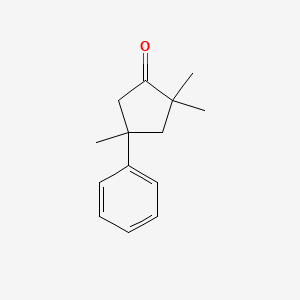
2-(2-((5,6-Dimethyl-3-(3-(sulphonatooxy)propyl)-3H-benzothiazol-2-ylidene)methyl)-1-butenyl)-1-ethylnaphtho(1,2-d)thiazolium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[1,2-d]thiazolium,2-[2-[[5,6-dimethyl-3-[3-(sulfooxy)propyl]-2(3H)-benzothiazolylidene]methyl]-1-buten-1-yl]-1-ethyl-,inner salt is a complex organic compound with a unique structure that combines naphthalene, thiazole, and benzothiazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-d]thiazolium,2-[2-[[5,6-dimethyl-3-[3-(sulfooxy)propyl]-2(3H)-benzothiazolylidene]methyl]-1-buten-1-yl]-1-ethyl-,inner salt typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole intermediate, followed by the introduction of the naphthalene and thiazole groups. The final step involves the formation of the inner salt through a series of condensation and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Naphtho[1,2-d]thiazolium,2-[2-[[5,6-dimethyl-3-[3-(sulfooxy)propyl]-2(3H)-benzothiazolylidene]methyl]-1-buten-1-yl]-1-ethyl-,inner salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene and benzothiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Aplicaciones Científicas De Investigación
Naphtho[1,2-d]thiazolium,2-[2-[[5,6-dimethyl-3-[3-(sulfooxy)propyl]-2(3H)-benzothiazolylidene]methyl]-1-buten-1-yl]-1-ethyl-,inner salt has several scientific research applications:
Chemistry: Used as a dye or pigment due to its vibrant color and stability.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazolium salts: Share the benzothiazole moiety but lack the naphthalene group.
Naphthothiazolium salts: Similar structure but with variations in the substituents on the thiazole ring.
Uniqueness
Naphtho[1,2-d]thiazolium,2-[2-[[5,6-dimethyl-3-[3-(sulfooxy)propyl]-2(3H)-benzothiazolylidene]methyl]-1-buten-1-yl]-1-ethyl-,inner salt is unique due to its combination of naphthalene, thiazole, and benzothiazole moieties, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.
Propiedades
Número CAS |
83721-33-9 |
|---|---|
Fórmula molecular |
C30H32N2O4S3 |
Peso molecular |
580.8 g/mol |
Nombre IUPAC |
3-[(2Z)-2-[(2Z)-2-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]butylidene]-5,6-dimethyl-1,3-benzothiazol-3-yl]propyl sulfate |
InChI |
InChI=1S/C30H32N2O4S3/c1-5-22(18-28-31(6-2)30-24-11-8-7-10-23(24)12-13-26(30)37-28)19-29-32(14-9-15-36-39(33,34)35)25-16-20(3)21(4)17-27(25)38-29/h7-8,10-13,16-19H,5-6,9,14-15H2,1-4H3 |
Clave InChI |
YPAKGQWVNWDBAZ-UHFFFAOYSA-N |
SMILES isomérico |
CC/C(=C/C1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CC)/C=C\4/N(C5=C(S4)C=C(C(=C5)C)C)CCCOS(=O)(=O)[O-] |
SMILES canónico |
CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CC)C=C4N(C5=C(S4)C=C(C(=C5)C)C)CCCOS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


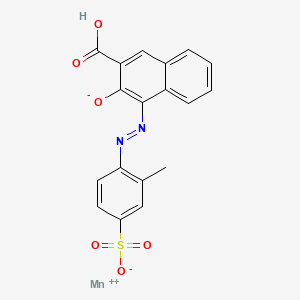

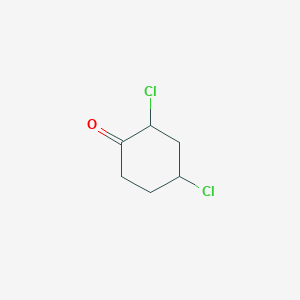
![Acetonitrile,[methyl[(1R)-1-methylbutyl]amino]-](/img/structure/B13790690.png)
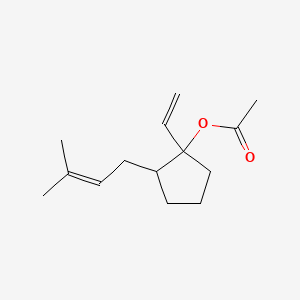
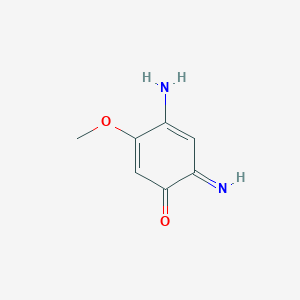
![Phosphonic acid, [2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, bis(2-chloroethyl) ester](/img/structure/B13790704.png)
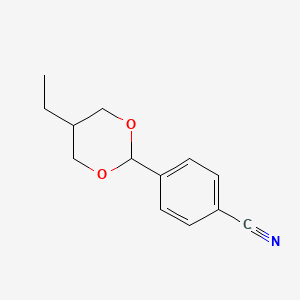
![1-[4-[2-(2-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790711.png)
![N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B13790714.png)

